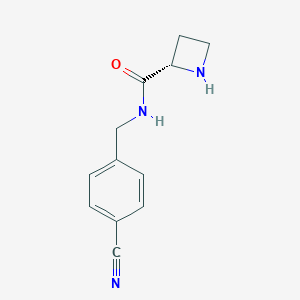

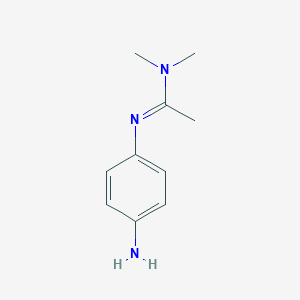

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

描述

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- is an organic compound with the molecular formula C10H15N3. This compound is characterized by the presence of an ethanimidamide group attached to a 4-aminophenyl ring, with two methyl groups attached to the nitrogen atom. It is a derivative of benzamidine and is known for its applications in various fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- typically involves the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethyl-4-nitrobenzamidine. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound.

-

Step 1: Formation of N,N-dimethyl-4-nitrobenzamidine

Reactants: 4-nitroaniline, dimethylformamide dimethyl acetal (DMF-DMA)

Conditions: Reflux in anhydrous ethanol

Product: N,N-dimethyl-4-nitrobenzamidine

-

Step 2: Reduction to Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-

Reactants: N,N-dimethyl-4-nitrobenzamidine, hydrogen gas

Catalyst: Palladium on carbon (Pd/C)

Conditions: Room temperature, atmospheric pressure

Product: Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reduction step is often carried out in high-pressure hydrogenation reactors to enhance efficiency.

化学反应分析

Types of Reactions

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The amino group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary amines.

Substitution: Halogenated aromatic compounds.

科学研究应用

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

作用机制

The mechanism of action of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

相似化合物的比较

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- can be compared with other similar compounds, such as:

Benzamidine: A simpler analog with similar enzyme inhibitory properties.

Phenylguanidine: Another analog with a different substitution pattern on the phenyl ring.

4-Aminobenzamidine: Lacks the N,N-dimethyl substitution, leading to different chemical and biological properties.

Uniqueness

The presence of the N,N-dimethyl groups in Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes, making it a more potent inhibitor compared to its analogs.

属性

IUPAC Name |

N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-08-2 | |

| Record name | Bay-d 9216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Amidantel and its deacylated derivative against nematodes?

A1: While the exact mechanism is not fully elucidated in the provided research, studies using Caenorhabditis elegans as a model organism demonstrate that both Amidantel and BAY d 9216 primarily inhibit growth and induce paralysis in the nematodes. [] This suggests a potential impact on neuromuscular function. Further research is required to pinpoint the specific molecular targets and downstream effects.

Q2: Were there any notable differences in the effects of Amidantel and its deacylated derivative on Caenorhabditis elegans?

A2: Both compounds exhibited similar effects on C. elegans, inhibiting growth and inducing paralysis at comparable concentrations (around 1.0 mM). [] Interestingly, both compounds also caused a delay in egg-laying, but did not ultimately affect the total number of eggs produced. [] This suggests a potential impact on reproductive processes, though further investigation is needed.

Q3: How does the emergence of drug resistance impact the effectiveness of Amidantel and BAY d 9216?

A3: The research identified five drug-resistant mutants of C. elegans following exposure to Amidantel and BAY d 9216. [] These mutants exhibited resistance to the growth-inhibiting effects of both compounds. [] This finding highlights the potential for the development of anthelmintic resistance, a significant concern in parasite control. Further research into the resistance mechanisms employed by these mutants could contribute valuable insights for developing strategies to combat resistance.

Q4: Beyond C. elegans, what other nematode species have been studied in relation to Amidantel and its derivatives?

A4: While the provided research primarily focuses on C. elegans, other studies indicate that derivatives of Amidantel, specifically Tribendimidine, exhibit efficacy against Necator americanus and Nippostrongylus braziliensis in animal models, and Clonorchis sinensis in vitro. [, ] These findings suggest a broader spectrum of anthelmintic activity for this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)